

A Technical Guide to the Spectroscopic Properties of ent-Ramipril

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Compound of Interest

Compound Name: *ent-Ramipril*
CAS No.: 1246253-05-3
Cat. No.: B589870

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An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

ent-Ramipril is the enantiomer of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] As with many chiral drugs, the pharmacological activity and safety profile of Ramipril are stereospecific. Therefore, the synthesis and characterization of the enantiomerically pure form of the active pharmaceutical ingredient (API) are of paramount importance in drug development and quality control.[2][3]

This technical guide provides a comprehensive overview of the key spectroscopic properties of **ent-Ramipril**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the spectroscopic data presented here are for Ramipril, they are identical for its enantiomer, **ent-Ramipril**, in achiral environments. The differentiation between these enantiomers requires chiral analytical techniques, which are beyond the scope of this guide.[4] The information provided herein is intended to serve as a

valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical compound.

Molecular Structure of ent-Ramipril

To understand the spectroscopic data, it is essential to be familiar with the molecular structure of **ent-Ramipril**. The following diagram illustrates the chemical structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the NMR section.

Caption: Molecular structure of **ent-Ramipril**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For **ent-Ramipril**, both ^1H and ^{13}C NMR are crucial for confirming its identity and purity. While specific spectral data for **ent-Ramipril** is not readily available in the public domain, the data for Ramipril can be used for structural confirmation, as their spectra in achiral solvents are identical.

^1H NMR Spectroscopy

The ^1H NMR spectrum of Ramipril exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: ^1H NMR Data for Ramipril

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
7.2	m	5H	Aromatic protons
4.2	q	2H	-OCH ₂ CH ₃
3.8 - 1.8	m	14H	Aliphatic protons
1.6	d	3H	-CHCH ₃
1.35	t	3H	-OCH ₂ CH ₃

Data sourced from a study on Ramipril impurities.[5]

Interpretation:

- The multiplet at 7.2 ppm is characteristic of the five protons of the phenyl group.
- The quartet at 4.2 ppm and the triplet at 1.35 ppm are indicative of the ethyl ester group.
- The complex multiplet between 1.8 and 3.8 ppm arises from the overlapping signals of the numerous aliphatic protons in the bicyclic ring system and the side chain.
- The doublet at 1.6 ppm corresponds to the methyl group adjacent to a methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for a Ramipril Impurity

Chemical Shift (ppm)	Assignment
88.399	Carbon attached to an alcohol

Note: A complete ¹³C NMR dataset for Ramipril or **ent-Ramipril** is not readily available in the provided search results. The data point above is from a study on a hydroxylated impurity of Ramipril and is included for illustrative purposes.[5]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the **ent-Ramipril** sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **Acquisition:** Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ent-Ramipril** will show characteristic absorption bands for its various functional groups.

Table 3: IR Absorption Bands for Ramipril

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3278	N-H	Stretching
2932, 2867	C-H	Stretching (aliphatic and aromatic)
1742	C=O	Stretching (ester)
1701	C=O	Stretching (amide)
1650	C=O	Stretching (acid)
1499, 1450	C-H	Bending (aromatic)

Data sourced from a study on Ramipril co-crystals.[\[6\]](#)

Interpretation:

- The broad band around 3278 cm^{-1} is indicative of the N-H stretching vibration of the secondary amine.
- The sharp, strong peaks at 1742 cm^{-1} , 1701 cm^{-1} , and 1650 cm^{-1} correspond to the carbonyl stretching vibrations of the ester, amide, and carboxylic acid groups, respectively.
- The bands in the $2800\text{-}3000\text{ cm}^{-1}$ region are due to C-H stretching vibrations.
- The peaks around $1450\text{-}1500\text{ cm}^{-1}$ are characteristic of aromatic C-H bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid **ent-Ramipril** sample directly onto the ATR crystal.
- **Instrument:** A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Acquisition:** Collect the IR spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For Ramipril (and **ent-Ramipril**), the protonated molecule $[M+H]^+$ would be observed.

Table 4: High-Resolution Mass Spectrometry Data for Ramipril

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	417.2384	417.2384

Data sourced from a UPLC-Q-TOF-MS study of Ramipril.[7][8]

Tandem Mass Spectrometry (MS/MS)

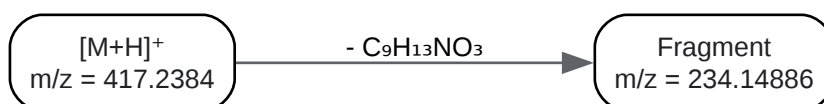
MS/MS analysis involves the fragmentation of a selected precursor ion (e.g., [M+H]⁺) to generate product ions. The fragmentation pattern provides valuable structural information.

Table 5: Major MS/MS Fragments of Ramipril [M+H]⁺

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss
417.2384	234.14886	C ₉ H ₁₃ NO ₃

Data sourced from a UPLC-Q-TOF-MS study of Ramipril.[8]

Fragmentation Pathway:



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Caption: Proposed fragmentation of Ramipril [M+H]⁺.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of **ent-Ramipril** in a suitable solvent (e.g., acetonitrile/water).[9]
- Chromatography: Inject the sample into a liquid chromatography system (e.g., HPLC or UPLC) to separate it from any impurities. A C18 column is commonly used.[10]

- Ionization: The eluent from the LC is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode.[7][9]
- Mass Analysis: The ions are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight). For MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are analyzed.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic properties of **ent-Ramipril**, including NMR, IR, and MS data. The presented data and experimental protocols serve as a valuable reference for the structural characterization and identification of this important pharmaceutical compound. While the spectroscopic data for **ent-Ramipril** is identical to that of Ramipril in achiral environments, it is crucial to employ chiral separation techniques to ensure enantiomeric purity. The combination of these spectroscopic techniques provides a robust analytical workflow for the comprehensive characterization of **ent-Ramipril** in research and development settings.

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